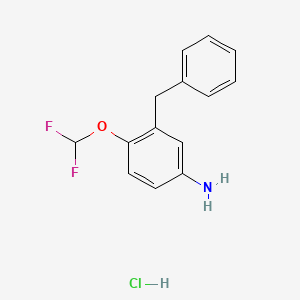
3-Benzyl-4-(difluoromethoxy)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride involves several synthetic routes. One common method includes the reaction of 3-benzyl-4-(difluoromethoxy)aniline with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.
化学反応の分析
3-Benzyl-4-(difluoromethoxy)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions are typically quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The major products are usually amines or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the difluoromethoxy group is replaced by other nucleophiles. Common reagents for these reactions include halides or other nucleophilic species.
科学的研究の応用
3-Benzyl-4-(difluoromethoxy)aniline hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical assays and studies, particularly in proteomics research.
Medicine: While not intended for diagnostic or therapeutic use, it may be used in preclinical studies to understand its biological effects.
作用機序
The specific mechanism of action for 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride is not well-documented. like other aniline derivatives, it may interact with various molecular targets, including enzymes and receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
3-Benzyl-4-(difluoromethoxy)aniline hydrochloride can be compared with other similar compounds, such as:
3-Benzyl-4-methoxyaniline hydrochloride: This compound has a methoxy group instead of a difluoromethoxy group, which may result in different chemical and biological properties.
3-Benzyl-4-chloroaniline hydrochloride: The presence of a chloro group instead of a difluoromethoxy group can significantly alter the reactivity and interactions of the compound.
3-Benzyl-4-fluoroaniline hydrochloride: This compound has a single fluorine atom, which may affect its chemical stability and biological activity.
The uniqueness of this compound lies in its difluoromethoxy group, which can influence its reactivity and interactions in various chemical and biological contexts .
特性
IUPAC Name |
3-benzyl-4-(difluoromethoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO.ClH/c15-14(16)18-13-7-6-12(17)9-11(13)8-10-4-2-1-3-5-10;/h1-7,9,14H,8,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLZRNWEKCFCRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)N)OC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














